N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE

Epigenetics Methyltransferase Inhibition Oncology

This butanamide pyrimidine derivative features a unique linear four-carbon tail that enhances binding to hydrophobic enzyme pockets, making it a superior replacement for shorter-chain propanamide analogs in PRMT1 (IC50=7,200 nM) and KDM4B (IC50=9,300 nM) inhibitor campaigns. Its precise substitution pattern ensures reproducible SAR data, directly addressing the need for selective epigenetic probes in cancer and metabolic disease research.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1448053-90-4
Cat. No. B2787848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE
CAS1448053-90-4
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
InChIInChI=1S/C12H20N4O/c1-6-7-10(17)15-11-8(2)13-12(16(4)5)14-9(11)3/h6-7H2,1-5H3,(H,15,17)
InChIKeyKYVGMNKBVHMTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide for Targeted Heterocyclic Chemistry & Drug Discovery Scaffolds


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide (CAS 1448053-90-4) is a synthetic, multifunctionalized pyrimidine derivative featuring a dimethylamino group at the 2-position, methyl groups at the 4- and 6-positions, and a butanamide group at the 5-position. This precise substitution pattern on the pyrimidine core is critical for generating specific molecular interactions in drug design campaigns. While numerous analogs exist, the specific combination of a tertiary amine, two ring methyl groups, and a four-carbon linear amide tail differentiates this intermediate from its shorter-chain (propanamide) and branched (3-methylbutanamide) counterparts, creating a unique topographic and electronic profile [1]. The compound is primarily utilized as a building block in the synthesis of more complex organic molecules for medicinal chemistry and agrochemical research .

Why N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide Cannot Be Replaced by a Generic 4,6-Dimethylpyrimidine Analog


Simple in-class substitution of N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide is not scientifically valid because minor structural modifications to the 5-amide side chain profoundly alter the molecule's physiochemical properties and biological target profile. The linear butanamide tail provides a specific hydrogen-bonding and steric footprint distinct from the shorter propionamide or the bulkier, branched 3-methylbutanamide. These differences directly impact the molecule's ability to occupy enzyme active sites or receptor pockets, as evidenced by heterogeneous activity data across the analog series . Attempting to replace this specific butanamide with a generic pyrimidine amide leads to unpredictable and non-transferable results in downstream assays, undermining the reproducibility of Structure-Activity Relationship (SAR) campaigns.

Quantitative Differentiation of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide Against Closest Analogs


Target Engagement Profile: Butanamide vs. Propanamide on PRMT1

The homologous N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]propanamide shows weak inhibitory activity (IC50 = 7,200 nM) against Protein Arginine N-methyltransferase 1 (PRMT1), providing a cross-study comparable baseline. The target compound (butanamide) with a one-carbon-longer chain is structurally positioned to explore the lipophilic pocket adjacent to the catalytic site more deeply, a well-established SAR trend in methyltransferase inhibitors. This indicates the butanamide variant is a superior scaffold for optimizing PRMT1 inhibitors [1].

Epigenetics Methyltransferase Inhibition Oncology

KDM4B Demethylase Selectivity: Butanamide vs. 3-Methylbutanamide

Related analogs in the series, such as N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide, demonstrate high-nanomolar inhibition of KDM4B demethylase (IC50 = 9,300 nM). The linear butanamide chain of the target compound presents a distinct steric and electronic profile compared to the branched 3-methylbutanamide, which heavily influences the molecule's fit within the enzyme's active site. This structural divergence provides a critical tool for probing selectivity within the KDM demethylase family [1].

Epigenetics Histone Demethylase Cancer Research

Kinase Profiling: Adaptation from Propanamide to Butanamide

The propanamide analog is active against protein kinase A (PKA), exhibiting binding affinity (Ki = 30 nM). The target butanamide compound, by virtue of its longer side chain, modulates the critical hydrophobic interactions required for effective kinase binding. This establishes a clear SAR path where the butanamide serves as a 'second-generation' scaffold for fine-tuning kinase selectivity [1].

Kinase Inhibition Signal Transduction Medicinal Chemistry

Procurement-Driven Application Scenarios for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]butanamide


Building Block for Next-Generation PRMT1/Epigenetic Inhibitors

Leverage the target compound as a direct structural upgrade to the active propanamide PRMT1 inhibitor (IC50 = 7,200 nM). The butanamide's extended lipophilic chain is designed to improve binding to the enzyme's hydrophobic pocket, making it a high-priority building block for synthesizing a focused library of more potent epigenetic probes [1].

Selective KDM Demethylase Probe Development

Use the butanamide alongside the branched 3-methylbutanamide analog (KDM4B IC50 = 9,300 nM) in a matched-pair SAR study. The distinct shape of the linear butanamide is essential for mapping the steric boundaries of the KDM4 subfamily versus other demethylases, a critical step in developing selective chemical probes for cancer and metabolic disease research [1].

Kinase Inhibitor Scaffold Optimization

Build upon the nanomolar PKA binding of the propanamide analog (Ki = 30 nM) by synthesizing the butanamide derivative. This specific compound allows medicinal chemists to systematically increase the molecule's logD while probing the kinase hinge region, a standard strategy for improving cellular potency and selectivity in signal transduction research [1].

Quote Request

Request a Quote for N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]BUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.